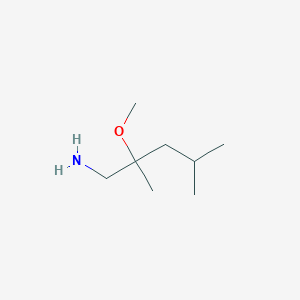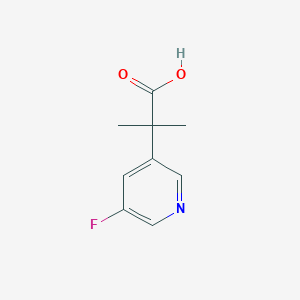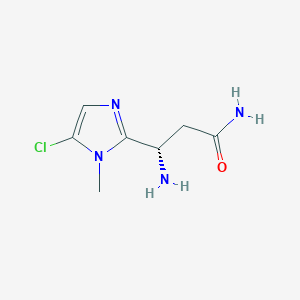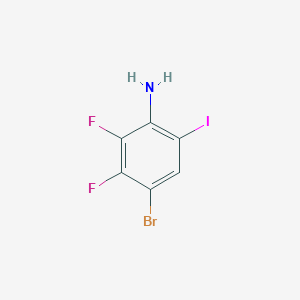
4-Bromo-2,3-difluoro-6-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-6-iodoaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 2,3-difluoroaniline, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .
化学反应分析
Types of Reactions: 4-Bromo-2,3-difluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a candidate for nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学研究应用
4-Bromo-2,3-difluoro-6-iodoaniline has diverse applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing molecules with specific biological targets.
作用机制
The mechanism of action of 4-Bromo-2,3-difluoro-6-iodoaniline is primarily related to its ability to participate in various chemical reactions. The halogen atoms on the benzene ring influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
相似化合物的比较
2,3-Difluoro-6-iodoaniline: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-2,6-difluoroaniline: Differs in the position of the fluorine atoms, potentially altering its chemical behavior.
Uniqueness: 4-Bromo-2,3-difluoro-6-iodoaniline’s unique combination of bromine, fluorine, and iodine atoms provides distinct reactivity patterns, making it valuable in specific synthetic applications and research areas .
属性
分子式 |
C6H3BrF2IN |
|---|---|
分子量 |
333.90 g/mol |
IUPAC 名称 |
4-bromo-2,3-difluoro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
InChI 键 |
KZLFDVWGAXEVQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)N)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)

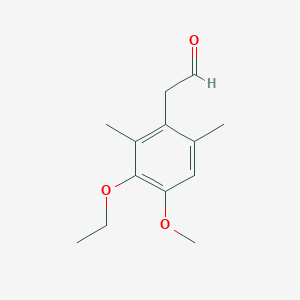
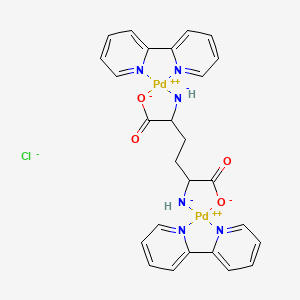
![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
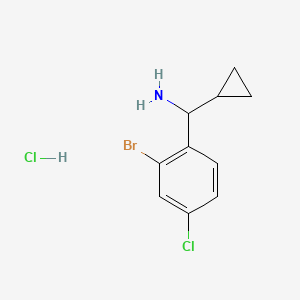
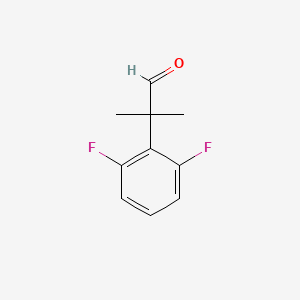
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
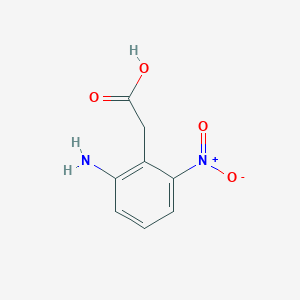
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
